![molecular formula C16H13N5O4S2 B2651048 N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-28-3](/img/structure/B2651048.png)
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
“N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. A close inspection of similar molecular features reveals that these types of compounds are built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Scientific Research Applications
Antibacterial and Anticancer Applications
Compounds with a thiadiazole scaffold demonstrate significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. For instance, novel analogs of benzothiazolyl substituted pyrazolones have been designed, synthesized, and shown promising antibacterial activities, along with evaluations of their cytotoxic activities against mammalian cell lines, indicating non-cytotoxic concentrations at which they exhibit antibacterial properties (Palkar et al., 2017). Furthermore, thiadiazole derivatives have been synthesized and evaluated for anticancer activity against various human cancer cell lines, showing promising results that are comparable to standard drugs like Adriamycin (Tiwari et al., 2017).
Synthetic Methodologies
The research into thiadiazole compounds extends into novel synthetic methodologies that facilitate the development of these compounds for further biological testing. Techniques such as microwave-assisted synthesis have been applied to create benzamide derivatives containing the thiadiazole scaffold, highlighting the efficiency and applicability of modern synthetic approaches in the rapid generation of potentially bioactive compounds (Adhami et al., 2012).
properties
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S2/c1-8-20-21-16(27-8)18-13(22)5-10-6-26-15(17-10)19-14(23)9-2-3-11-12(4-9)25-7-24-11/h2-4,6H,5,7H2,1H3,(H,17,19,23)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJOOXTYINEDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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